molecular formula C17H16ClF3N4O2S B11490778 methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11490778
M. Wt: 432.8 g/mol
InChI Key: LZGGEGWUPXOOJP-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a piperidino moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The synthesis begins with the formation of the benzothiazole core through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Triazine Ring: The benzothiazole intermediate is then reacted with cyanuric chloride to introduce the triazine ring. This step is usually carried out in the presence of a base such as triethylamine.

    Substitution Reactions: The chloro and piperidino groups are introduced through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazine ring or the chloro substituent, resulting in the formation of amine or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidino moiety yields N-oxide derivatives, while nucleophilic substitution at the chloro group can introduce various functional groups.

Scientific Research Applications

Methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-chloro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate: shares structural similarities with other triazino-benzothiazole derivatives, such as:

Properties

Molecular Formula

C17H16ClF3N4O2S

Molecular Weight

432.8 g/mol

IUPAC Name

methyl 8-chloro-4-piperidin-1-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C17H16ClF3N4O2S/c1-27-13(26)16(17(19,20)21)22-14(24-7-3-2-4-8-24)25-11-6-5-10(18)9-12(11)28-15(25)23-16/h5-6,9H,2-4,7-8H2,1H3

InChI Key

LZGGEGWUPXOOJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=C(C=C(C=C3)Cl)SC2=N1)N4CCCCC4)C(F)(F)F

Origin of Product

United States

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